molecular formula C11H22S B14285573 3,3-Dibutylthietane CAS No. 128145-26-6

3,3-Dibutylthietane

Cat. No.: B14285573
CAS No.: 128145-26-6
M. Wt: 186.36 g/mol
InChI Key: PPJJHBQLPXJLND-UHFFFAOYSA-N
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Description

3,3-Dibutylthietane is an organic compound with the molecular formula C11H22S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of two butyl groups attached to the third carbon atom of the thietane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutylthietane can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. This method typically requires the use of a suitable solvent and elevated temperatures to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibutylthietane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dibutylthietane has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3,3-Dibutylthietane involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s unique ring structure allows it to interact with biological macromolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

  • 3,3-Dimethylthietane
  • 3,3-Diethylthietane
  • 3,3-Dipropylthietane

Comparison: Compared to other thietanes, 3,3-Dibutylthietane is unique due to the presence of two butyl groups, which can influence its chemical reactivity and physical properties. For instance, the longer alkyl chains may result in higher boiling points and different solubility characteristics. Additionally, the steric effects of the butyl groups can affect the compound’s reactivity in various chemical reactions .

Properties

CAS No.

128145-26-6

Molecular Formula

C11H22S

Molecular Weight

186.36 g/mol

IUPAC Name

3,3-dibutylthietane

InChI

InChI=1S/C11H22S/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3

InChI Key

PPJJHBQLPXJLND-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CSC1)CCCC

Origin of Product

United States

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